molecular formula C14H8S4 B1339573 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene CAS No. 21210-90-2

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

Cat. No.: B1339573
CAS No.: 21210-90-2
M. Wt: 304.5 g/mol
InChI Key: FDQXVHKNZBLBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene is a heterocyclic compound that consists of a thieno[3,2-b]thiophene core with two thiophene rings attached at the 2 and 5 positions. This compound is known for its high electron mobility and stability, making it a valuable material in organic electronics and optoelectronics .

Biochemical Analysis

Biochemical Properties

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to engage in electron transfer processes, which are essential for many biochemical pathways. The compound’s interactions with enzymes such as cytochrome P450 and proteins involved in electron transport chains highlight its significance in cellular metabolism . These interactions are primarily driven by the compound’s conjugated structure, which facilitates electron delocalization and transfer.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . The compound’s impact on gene expression is also notable, as it can modulate the expression of genes related to antioxidant defense mechanisms and cell survival. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it has been observed to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, particularly when exposed to light and oxygen Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular antioxidant defenses and improve metabolic efficiency . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to electron transport and oxidative stress responses . The compound interacts with enzymes such as superoxide dismutase and catalase, which are crucial for maintaining cellular redox balance. Additionally, it can influence the levels of key metabolites, thereby affecting the overall metabolic flux within cells. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical roles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. Its distribution within tissues is influenced by factors such as lipid solubility and binding affinity to cellular components. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function . The compound has been observed to localize within mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of the compound is essential for elucidating its specific biochemical roles and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple 2,5-dibromo-thieno[3,2-b]thiophene with thiophene-2-boronic acid under reflux conditions in the presence of a base . Another approach involves the Suzuki coupling reaction, where 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene is coupled with arylboronic acids using a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Stille and Suzuki coupling reactions suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene stands out due to its balanced properties of high electron mobility, stability, and ease of functionalization. These characteristics make it a versatile material for various applications in organic electronics and optoelectronics .

Properties

IUPAC Name

2,5-dithiophen-2-ylthieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S4/c1-3-9(15-5-1)11-7-13-14(17-11)8-12(18-13)10-4-2-6-16-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQXVHKNZBLBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(S2)C=C(S3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471499
Record name 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21210-90-2
Record name 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Reactant of Route 2
Reactant of Route 2
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Reactant of Route 3
Reactant of Route 3
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Reactant of Route 4
Reactant of Route 4
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Reactant of Route 5
Reactant of Route 5
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Reactant of Route 6
Reactant of Route 6
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Customer
Q & A

Q1: What are the structural features of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene that make it suitable for organic solar cells?

A1: this compound is a fused aromatic compound consisting of a central thieno[3,2-b]thiophene unit with two thiophene rings attached at the 2 and 5 positions. This structure contributes to its extended π-conjugation, which facilitates efficient absorption of light in the visible spectrum. [, ] Additionally, the molecule's planar structure promotes strong intermolecular interactions, enhancing charge carrier mobility within the active layer of a solar cell. []

Q2: How does the substitution position of carboxylate groups on the this compound unit affect the performance of organic solar cells?

A2: Research has shown that the position of carboxylate groups significantly impacts the polymer's properties and ultimately, device performance. [] When carboxylate groups are attached to the inner thieno[3,2-b]thiophene moiety, the resulting polymer exhibits higher planarity. This enhanced planarity leads to a red-shifted UV-Vis absorption, indicating better light harvesting, stronger aggregation tendencies for improved charge transport, and ultimately, better solar cell performance. []

Q3: Can you explain the role of this compound-based polymers in bulk heterojunction solar cells?

A3: In bulk heterojunction solar cells, this compound-based polymers often serve as the electron-donating material. They are typically blended with electron-accepting materials like fullerene derivatives or other non-fullerene acceptors. [, ] The this compound unit, with its electron-rich nature, facilitates efficient charge transfer to the acceptor upon light absorption, contributing to the overall power conversion efficiency of the device. [, ]

Q4: What is the impact of thermal annealing on the performance of devices utilizing this compound-based polymers?

A4: Thermal annealing plays a crucial role in optimizing the morphology of the active layer in devices incorporating this compound-based polymers. [] Studies show that annealing can remove ligands from nanostructured materials in the blend, leading to denser morphologies and improved contact between the donor and acceptor materials. [] This enhanced contact facilitates charge transport, resulting in significantly improved power conversion efficiencies. []

Q5: How does the structure of the electron-donating unit in a D-A conjugated polymer affect its performance in organic solar cells?

A5: Research indicates that extending the π-conjugated area of the electron-donating unit can significantly improve both charge transport and solar cell performance. [] Replacing a single thiophene ring in a terthiophene unit with the larger this compound unit leads to enhanced planarity, stronger interchain aggregation, and improved charge carrier mobility. [] These improvements translate to higher power conversion efficiencies in organic solar cells, making polymers incorporating this extended structure promising candidates for this application. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.